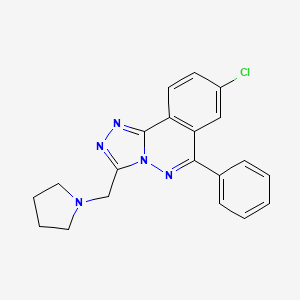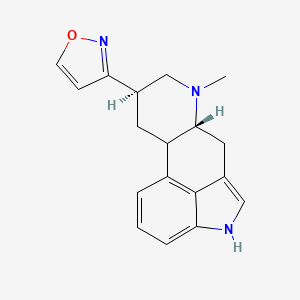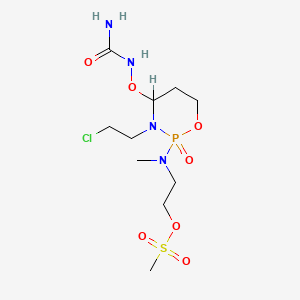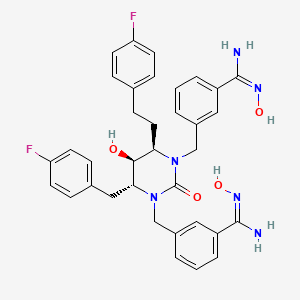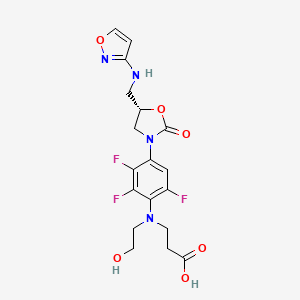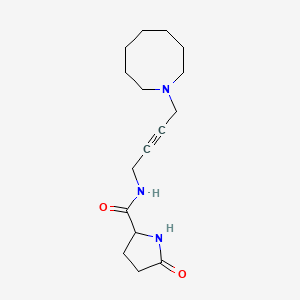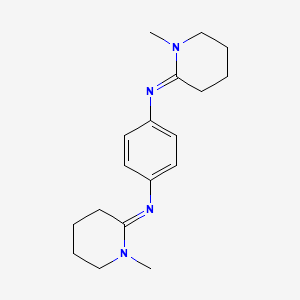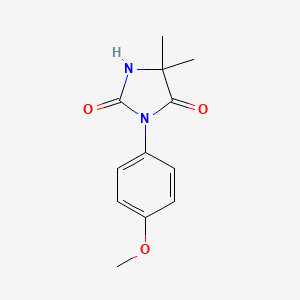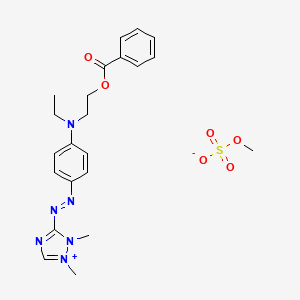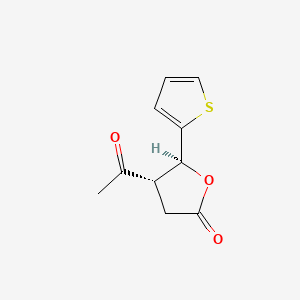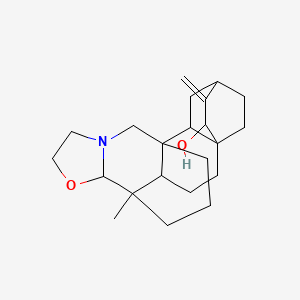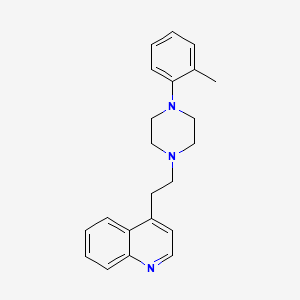
Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone: is an organic compound with the molecular formula C24H34N2 and a molecular weight of 348.53 g/mol . This compound belongs to the class of hydrazones, which are characterized by the presence of an azomethine group (-NHN=CH-). Hydrazones are known for their diverse pharmacological properties and ease of synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-butylbenzaldehyde and ((4-hexylphenyl)methylene)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its cytotoxic effects on cancer cells .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone involves its interaction with cellular targets, leading to various biological effects. The compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and triggering programmed cell death .
Comparación Con Compuestos Similares
- Benzaldehyde hydrazone
- 4-Butylbenzaldehyde hydrazone
- ((4-Hexylphenyl)methylene)hydrazone
Comparison: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is unique due to the presence of both butyl and hexyl substituents on the aromatic rings. These substituents enhance the compound’s lipophilicity and may contribute to its biological activity. Compared to simpler hydrazones, this compound exhibits improved solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propiedades
Número CAS |
72010-27-6 |
|---|---|
Fórmula molecular |
C24H34N2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-butylphenyl)methylideneamino]-1-(4-hexylphenyl)methanamine |
InChI |
InChI=1S/C24H34N2/c1-3-5-7-8-10-22-13-17-24(18-14-22)20-26-25-19-23-15-11-21(12-16-23)9-6-4-2/h11-19,26H,3-10,20H2,1-2H3/b25-19+ |
Clave InChI |
RLEMLTGYQUWSIH-NCELDCMTSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)CCCC |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


